molecular formula C20H24N2O4 B13841044 2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate

2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate

Cat. No.: B13841044
M. Wt: 356.4 g/mol
InChI Key: WIMPOBHGMUVPQX-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate is an organic compound with a complex structure that includes both diethylamino and hydroxybenzamido functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate typically involves the esterification of 4-(2-Hydroxybenzamido)benzoic acid with 2-(Diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(2-Oxobenzamido)benzoate.

    Reduction: Formation of 2-(Diethylamino)ethyl 4-(2-Aminobenzamido)benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly as a local anesthetic due to its structural similarity to procaine.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate is related to its ability to interact with sodium channels in nerve cells. Similar to procaine, it acts as a sodium channel blocker, preventing the influx of sodium ions and thereby inhibiting nerve signal transmission. This property makes it a potential candidate for use as a local anesthetic.

Comparison with Similar Compounds

Similar Compounds

    Procaine: A well-known local anesthetic with a similar structure.

    Hexyl 2-(4-Diethylamino-2-hydroxybenzoyl)benzoate: Another compound with similar functional groups used in sunscreens.

Uniqueness

2-(Diethylamino)ethyl 4-(2-Hydroxybenzamido)benzoate stands out due to its unique combination of diethylamino and hydroxybenzamido groups, which confer distinct chemical reactivity and biological activity. Its potential use as a local anesthetic and its applications in various fields of research highlight its versatility and importance.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[(2-hydroxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-22(4-2)13-14-26-20(25)15-9-11-16(12-10-15)21-19(24)17-7-5-6-8-18(17)23/h5-12,23H,3-4,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMPOBHGMUVPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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